Benzofuran-2-amine hydrochloride
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Overview
Description
Benzofuran-2-amine hydrochloride is a chemical compound that belongs to the benzofuran family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran-2-amine hydrochloride typically involves the cyclization of o-hydroxyacetophenones under basic conditions . One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones. Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. These methods include the use of transition-metal catalysis for the cyclization of aryl acetylenes . The process is optimized for high yield and minimal side reactions to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
Benzofuran-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines and other reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with benzofuran derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Benzofuran-2-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as an antimicrobial and anticancer agent.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of benzofuran-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. For example, some benzofuran derivatives stimulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain . This action is mediated through the modulation of neurotransmitter receptors and transporters, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: Similar to benzofuran, benzothiophene compounds exhibit a range of biological activities, including anticancer and antimicrobial properties.
Benzimidazole: Benzimidazole derivatives are known for their antiviral and anticancer activities.
Indole: Indole compounds are widely studied for their therapeutic potential in treating various diseases.
Uniqueness
Benzofuran-2-amine hydrochloride is unique due to its specific structural features and the diverse range of biological activities it exhibits. Its ability to undergo various chemical reactions and form different derivatives makes it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C8H8ClNO |
---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
1-benzofuran-2-amine;hydrochloride |
InChI |
InChI=1S/C8H7NO.ClH/c9-8-5-6-3-1-2-4-7(6)10-8;/h1-5H,9H2;1H |
InChI Key |
OPRMMHFRDZMRLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)N.Cl |
Origin of Product |
United States |
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